molecular formula C17H18N2O4 B8079667 3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate CAS No. 2007920-12-7

3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate

Cat. No.: B8079667
CAS No.: 2007920-12-7
M. Wt: 314.34 g/mol
InChI Key: BAEUCHKZZDMSIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and alternative reaction conditions to enhance efficiency and sustainability .

Chemical Reactions Analysis

3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, making them effective anticancer agents .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(cyclopropylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-17(21)13-9-18-14-7-4-10(16(20)22-2)8-12(14)15(13)19-11-5-6-11/h4,7-9,11H,3,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEUCHKZZDMSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139774
Record name 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-12-7
Record name 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Quinolinedicarboxylic acid, 4-(cyclopropylamino)-, 3-ethyl 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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